Cas no 940992-74-5 (1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine)
1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine
- Piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-phenyl-
- AP-263/43419362
- 940992-74-5
- VU0607433-1
- 1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine
- F3256-0709
- 2-methyl-4-[5-(4-phenylpiperazin-1-yl)sulfonylthiophen-2-yl]-1,3-thiazole
- AKOS002279084
- 2-methyl-4-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole
- 1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine
-
- Inchi: 1S/C18H19N3O2S3/c1-14-19-16(13-24-14)17-7-8-18(25-17)26(22,23)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
- InChI Key: SBZHHHUJZZWJLX-UHFFFAOYSA-N
- SMILES: N1(S(C2SC(C3=CSC(C)=N3)=CC=2)(=O)=O)CCN(C2=CC=CC=C2)CC1
Computed Properties
- Exact Mass: 405.06394038g/mol
- Monoisotopic Mass: 405.06394038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 569
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 118Ų
Experimental Properties
- Density: 1.380±0.06 g/cm3(Predicted)
- Boiling Point: 607.7±65.0 °C(Predicted)
- pka: 4.80±0.40(Predicted)
1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3256-0709-2μmol |
1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine |
940992-74-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3256-0709-5μmol |
1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine |
940992-74-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3256-0709-10μmol |
1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine |
940992-74-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3256-0709-20μmol |
1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine |
940992-74-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3256-0709-1mg |
1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine |
940992-74-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3256-0709-2mg |
1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine |
940992-74-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3256-0709-3mg |
1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine |
940992-74-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3256-0709-4mg |
1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine |
940992-74-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3256-0709-5mg |
1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine |
940992-74-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3256-0709-10mg |
1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine |
940992-74-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine
Comprehensive Overview of 1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine (CAS No. 940992-74-5)
1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine (CAS No. 940992-74-5) is a sophisticated heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique thiazole and thiophene moieties, is a subject of interest due to its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity, which combines a sulfonyl linker with a phenylpiperazine group, offering diverse reactivity and binding properties.
The compound's CAS number 940992-74-5 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Its molecular structure features a 2-methyl-1,3-thiazol-4-yl group attached to a thiophene ring, further linked via a sulfonyl bridge to a 4-phenylpiperazine moiety. This arrangement is often explored in the context of kinase inhibition and receptor modulation, aligning with current trends in targeted therapy development.
In recent years, the demand for small-molecule inhibitors and biochemical probes has surged, driven by advancements in precision medicine and AI-driven drug design. The compound's thiazole-thiophene core is frequently highlighted in literature for its role in structure-activity relationship (SAR) studies. These studies are pivotal for optimizing drug candidates, especially in oncology and neurology, where heterocyclic scaffolds are highly valued.
Another area of interest is the compound's potential in central nervous system (CNS) research. The phenylpiperazine moiety is a common pharmacophore in neurotransmitter receptor ligands, making this compound a candidate for investigating serotonin or dopamine pathways. Such applications resonate with the growing focus on mental health therapeutics and neurodegenerative disease treatments, topics frequently searched in academic and medical communities.
From a synthetic chemistry perspective, the sulfonyl linkage in 1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine offers versatility in derivatization, enabling the creation of analogs for high-throughput screening. This aligns with the industry's shift toward fragment-based drug discovery, a hot topic in pharmaceutical R&D. Additionally, the compound's solubility and stability profiles are often discussed in forums focusing on ADME (absorption, distribution, metabolism, excretion) properties.
In summary, CAS No. 940992-74-5 represents a compelling case study in modern medicinal chemistry. Its multifaceted structure and potential applications in drug discovery, CNS research, and kinase inhibition make it a valuable subject for further investigation. As the scientific community continues to explore heterocyclic compounds and their roles in targeted therapies, this compound is poised to remain a focal point in cutting-edge research.
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